molecular formula C31H23N B13919451 3,9,9-Triphenyl-9H-fluoren-2-ylamine

3,9,9-Triphenyl-9H-fluoren-2-ylamine

Cat. No.: B13919451
M. Wt: 409.5 g/mol
InChI Key: KUPIDPUZDGNWFR-UHFFFAOYSA-N
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Description

3,9,9-Triphenyl-9H-fluoren-2-ylamine is an organic compound with the molecular formula C31H23N and a molecular weight of 409.52 g/mol . This compound is known for its high purity, typically not less than 98% . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three phenyl groups attached to the fluorene core.

Preparation Methods

The synthesis of 3,9,9-Triphenyl-9H-fluoren-2-ylamine typically involves the reaction of fluorene derivatives with aniline or its derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

3,9,9-Triphenyl-9H-fluoren-2-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amine derivatives with different degrees of hydrogenation.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,9,9-Triphenyl-9H-fluoren-2-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,9,9-Triphenyl-9H-fluoren-2-ylamine involves its interaction with specific molecular targets and pathways. In the context of OLEDs, it acts as a fluorescent emitter or host material, facilitating the emission of light through electronic transitions. The molecular targets and pathways involved include the interaction with electron and hole transport layers in OLED devices, leading to efficient light emission .

Comparison with Similar Compounds

3,9,9-Triphenyl-9H-fluoren-2-ylamine can be compared with other similar compounds such as:

    9,9-Diphenyl-9H-fluorene: Lacks the amine group, making it less versatile in certain reactions.

    9,9-Diphenyl-2-aminofluorene: Similar structure but with fewer phenyl groups, affecting its electronic properties.

    9,9,9-Triphenylfluorene: Similar but without the amine group, impacting its reactivity and applications.

The uniqueness of this compound lies in its combination of the fluorene core with three phenyl groups and an amine group, providing a balance of stability, reactivity, and electronic properties .

Properties

Molecular Formula

C31H23N

Molecular Weight

409.5 g/mol

IUPAC Name

3,9,9-triphenylfluoren-2-amine

InChI

InChI=1S/C31H23N/c32-30-21-29-27(20-26(30)22-12-4-1-5-13-22)25-18-10-11-19-28(25)31(29,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-21H,32H2

InChI Key

KUPIDPUZDGNWFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2N)C(C4=CC=CC=C43)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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